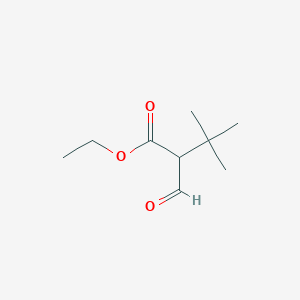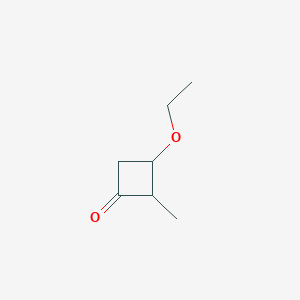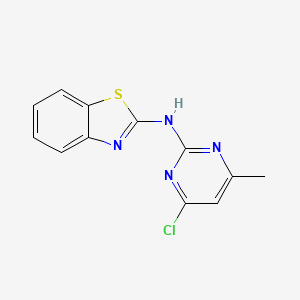
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: is an organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a secondary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate (K2CO3), to introduce the trifluoromethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-one.
Reduction: Formation of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropane.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The secondary alcohol group can form hydrogen bonds with active site residues, influencing enzyme function.
Comparaison Avec Des Composés Similaires
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: can be compared with other trifluoromethylated pyridine derivatives, such as:
- (2R)-1,1,1-trifluoro-2-pyridin-3-ylpropan-2-ol
- **(2R)-1,1,1-trifluoro-
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)4-6-2-1-3-12-5-6/h1-3,5,7,13H,4H2/t7-/m1/s1 |
Clé InChI |
CAFPLWKNAZVWQD-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C[C@H](C(F)(F)F)O |
SMILES canonique |
C1=CC(=CN=C1)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)


![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)



![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
